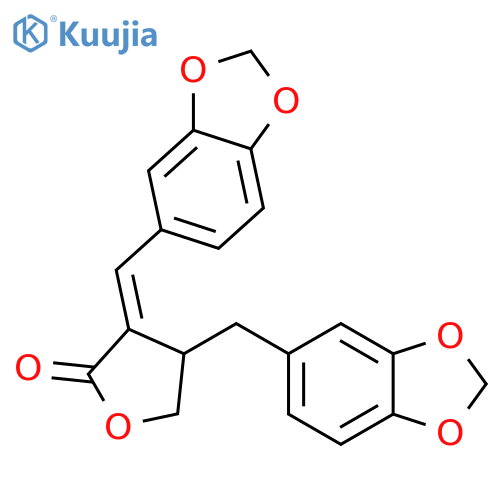Cas no 493-95-8 (Hibalactone)

Hibalactone structure
Hibalactone 化学的及び物理的性質
名前と識別子
-
- Hibalactone
- (3E,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-benzodioxol-5-ylmethylidene)oxolan-2-one
- Savinin
- HMS2268A22
- [ "Hibalactone" ]
- DTXSID201019951
- NSC 150442
- AI3-26464
- CHEBI:9044
- AKOS040744552
- NSC-150442
- MLS001143539
- 493-95-8
- FS-9929
- AC1NQZ7I
- CS-0016649
- AI 3-26464
- CHEMBL395263
- HY-N1246
- 2(3H)-Furanone, 4-(1,3-benzodioxol-5-ylmethyl)-3-((1,3-benzodioxol-5-yl)methylene)dihydro-, (R-(E))-
- med.21724, Compound 144
- Q27108247
- (3E,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-benzodioxol-5-ylmethylene)tetrahydrofuran-2-one
- 3-(1,3-Benzodioxole-5-ylmethylene)-4-(1,3-benzodioxole-5-ylmethyl)-3,4-dihydro-2(5H)-furanone
- NSC150442
- BDBM429472
- NCGC00247480-01
- (-)-Hibalactone; (-)-Savinin; NSC 150442;Savinine;Hibalactone
- SMR001215722
- DA-67431
-
- インチ: InChI=1S/C20H16O6/c21-20-15(6-13-2-4-17-19(8-13)26-11-24-17)14(9-22-20)5-12-1-3-16-18(7-12)25-10-23-16/h1-4,6-8,14H,5,9-11H2/b15-6+/t14-/m0/s1
- InChIKey: CMJGAYUQSLJSCR-ULIPXBITSA-N
- ほほえんだ: C1C(C(=CC2=CC3=C(C=C2)OCO3)C(=O)O1)CC4=CC5=C(C=C4)OCO5
計算された属性
- せいみつぶんしりょう: 352.09500
- どういたいしつりょう: 352.09468823g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 26
- 回転可能化学結合数: 3
- 複雑さ: 575
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 63.2Ų
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.4±0.1 g/cm3
- ふってん: 573.5±39.0 °C at 760 mmHg
- フラッシュポイント: 254.5±27.1 °C
- PSA: 63.22000
- LogP: 2.94310
- じょうきあつ: 0.0±1.6 mmHg at 25°C
Hibalactone セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Hibalactone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | H895620-1mg |
Hibalactone |
493-95-8 | 1mg |
$224.00 | 2023-05-18 | ||
| TRC | H895620-10mg |
Hibalactone |
493-95-8 | 10mg |
$1745.00 | 2023-05-18 | ||
| TRC | H895620-50mg |
Hibalactone |
493-95-8 | 50mg |
$ 7600.00 | 2023-09-07 | ||
| TargetMol Chemicals | T20212-1 mL * 10 mM (in DMSO) |
AI 3-26464 |
493-95-8 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 10800 | 2023-09-15 | |
| TargetMol Chemicals | T20212-5 mg |
AI 3-26464 |
493-95-8 | 98% | 5mg |
¥ 10,800 | 2023-07-11 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S74500-5mg |
(3E,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-benzodioxol-5-ylmethylidene)oxolan-2-one |
493-95-8 | 5mg |
¥4000.0 | 2021-09-07 | ||
| TRC | H895620-5mg |
Hibalactone |
493-95-8 | 5mg |
$994.00 | 2023-05-18 | ||
| TargetMol Chemicals | T20212-5mg |
AI 3-26464 |
493-95-8 | 5mg |
¥ 10800 | 2024-07-20 | ||
| A2B Chem LLC | AG28373-5mg |
Savinin |
493-95-8 | 97.5% | 5mg |
$577.00 | 2024-04-19 |
Hibalactone 関連文献
-
1. Recent advances in asymmetric synthesis using chiral lithium amide basesPeter O’Brien J. Chem. Soc. Perkin Trans. 1 1998 1439
-
Rudra Chakravarti,Rajveer Singh,Arijit Ghosh,Dhritiman Dey,Priyanka Sharma,Ravichandiran Velayutham,Syamal Roy,Dipanjan Ghosh RSC Adv. 2021 11 16711
-
3. Subject index, 1991
-
Robert S. Ward Nat. Prod. Rep. 1997 14 43
-
Yunhe Liu,Zhongyao Wang,Caixia Wang,Hanrui Si,Hui Yu,Le Li,Shuzheng Fu,Luying Tan,Pingya Li,Jinping Liu,Yan Zhao Food Funct. 2021 12 2292
493-95-8 (Hibalactone) 関連製品
- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)
- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)
- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)
- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)
- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)
- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)
- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
